5-Bromo-4-methylthiophene-2-carbonitrile
Overview
Description
The compound "5-Bromo-4-methylthiophene-2-carbonitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactivity of similar thiophene derivatives. For instance, the synthesis and reactivity of 3-bromoisothiazole derivatives are explored, which are structurally related to thiophene compounds . Additionally, the synthesis and properties of a dithieno thiophene compound starting from a 3-bromo-4-methylthiophene are reported, which can shed light on the behavior of brominated thiophenes .
Synthesis Analysis
The synthesis of related brominated thiophene compounds involves starting materials such as 3-bromo-4-methylthiophene, which is a precursor to more complex thiophene derivatives . The methods used to synthesize these compounds can vary, but they often involve reactions with nucleophiles or further functionalization of the thiophene ring. The synthesis process is crucial as it determines the yield and purity of the final product, which in turn affects its potential applications.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is of great interest due to their potential optical and electronic properties. In the case of the dithieno thiophene compound mentioned in the second paper, single-crystal X-ray structure analysis was performed to determine the packing mode of the compound . Such analysis is essential for understanding the intermolecular interactions and the resulting physical properties of the material.
Chemical Reactions Analysis
The reactivity of brominated thiophene compounds can be influenced by the substituents on the thiophene ring. For example, the presence of a bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The first paper discusses the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to various amino-substituted derivatives . These reactions are indicative of the potential transformations that brominated thiophene compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene compounds are determined by their molecular structure. The optical properties, such as absorption and photoluminescence, are particularly important for materials that could be used in electronic or photonic applications. The second paper reports on the absorption and photoluminescence properties of a dithieno thiophene compound in solution and in the solid state . These properties are influenced by the molecular structure and the electronic distribution within the compound.
Scientific Research Applications
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
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Medicinal Chemistry
- Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Palladium-Catalyzed Direct Arylation
- Thiophenes can undergo palladium-catalyzed direct arylation . This process involves the direct addition of an aryl group to the thiophene ring . Although the specific application of “5-Bromo-4-methylthiophene-2-carbonitrile” in this reaction is not mentioned, it’s possible that it could be used as a substrate in such reactions .
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Synthesis of Dihydrothiophenes
- A method has been developed that allows for the synthesis of 2,5-dihydrothiophenes . Up to six variable structures of thiophene can be obtained by selective choices of reagents . While “5-Bromo-4-methylthiophene-2-carbonitrile” is not specifically mentioned, it’s possible that it could be used in similar synthetic strategies .
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Palladium-Catalyzed Direct Arylation
- Thiophenes can undergo palladium-catalyzed direct arylation . This process involves the direct addition of an aryl group to the thiophene ring . Although the specific application of “5-Bromo-4-methylthiophene-2-carbonitrile” in this reaction is not mentioned, it’s possible that it could be used as a substrate in such reactions .
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Synthesis of Dihydrothiophenes
- A method has been developed that allows for the synthesis of 2,5-dihydrothiophenes . Up to six variable structures of thiophene can be obtained by selective choices of reagents . While “5-Bromo-4-methylthiophene-2-carbonitrile” is not specifically mentioned, it’s possible that it could be used in similar synthetic strategies .
properties
IUPAC Name |
5-bromo-4-methylthiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621205 | |
Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylthiophene-2-carbonitrile | |
CAS RN |
304854-52-2 | |
Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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